N-(Piperidin-4-yl)nicotinamide dihydrochloride

Description

Chemical Identification and Nomenclature

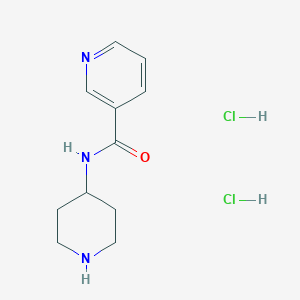

This compound is systematically identified through multiple chemical databases and regulatory systems, establishing its precise molecular identity within the scientific community. The compound bears the Chemical Abstracts Service registry number 1211811-66-3, which serves as its unique identifier in chemical literature and commercial applications. The molecular formula C11H17Cl2N3O accurately describes its atomic composition, indicating the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound. Alternative nomenclature includes N-Piperidin-4-ylpyridine-3-carboxamide dihydrochloride, which more explicitly describes the structural relationship between the piperidine ring and the pyridine carboxamide moiety. The compound possesses a molecular weight of 278.18 grams per mole, reflecting the complete dihydrochloride salt form.

Table 1. Chemical Identification Parameters

The structural representation reveals the compound as an amide derivative formed between nicotinic acid and 4-piperidinylamine, subsequently converted to its dihydrochloride salt form for enhanced stability and solubility characteristics. The International Chemical Identifier string InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H provides a complete algorithmic description of the molecular structure, enabling precise computational modeling and database searches.

The compound exhibits characteristic properties of both piperidine derivatives and nicotinamide analogs, positioning it within multiple chemical classification systems. It belongs to the broader categories of six-membered heterocycles, amides, piperidines, pyridines, and secondary amines. This multi-classification reflects the compound's complex structural features and its potential for diverse chemical reactivity patterns.

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of heterocyclic chemistry, which emerged as a distinct field during the early nineteenth century. The foundation of heterocyclic chemistry was established when Brugnatelli successfully separated alloxan from uric acid in 1818, marking the first systematic investigation of compounds containing heteroatoms within cyclic structures. This pioneering work initiated a cascade of discoveries that would eventually encompass the sophisticated heterocyclic compounds known today.

The progression continued with Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, followed by Runge's collection of pyrrole through dry distillation in 1834. These early investigations demonstrated the fundamental importance of heteroatom-containing rings in organic chemistry, establishing the conceptual framework that would later support the development of complex compounds such as this compound.

The saturated heterocyclic compounds, including piperidine systems, have historically been recognized for their behavior analogous to acyclic derivatives with modified steric properties. Piperidine itself emerged as a fundamental building block in heterocyclic chemistry, providing the structural foundation for numerous pharmaceutical compounds and research molecules. The incorporation of piperidine rings into amide structures represents a sophisticated application of heterocyclic principles developed over nearly two centuries of chemical research.

Table 2. Historical Milestones in Heterocyclic Chemistry Development

| Year | Discovery | Scientist | Relevance to Compound Development |

|---|---|---|---|

| 1818 | Alloxan separation from uric acid | Brugnatelli | Foundation of heterocyclic chemistry |

| 1832 | Furan compound production | Dobereiner | Early heteroatom ring synthesis |

| 1834 | Pyrrole isolation | Runge | Nitrogen heterocycle characterization |

| 1906 | Synthetic indigo dye production | Friedlander | Industrial heterocyclic applications |

| 1951 | Chargaff's rule introduction | Chargaff | Genetic code heterocyclic bases |

The modern era of heterocyclic chemistry has witnessed increasingly sophisticated synthetic methodologies, enabling the preparation of complex molecules such as this compound. Contemporary research has demonstrated that approximately fifty-nine percent of drugs approved by regulatory authorities contain nitrogen in ring structures, highlighting the continued relevance of heterocyclic chemistry principles established in the nineteenth century. This statistical evidence underscores the fundamental importance of compounds like this compound in modern pharmaceutical research and development.

Position Within Nicotinamide Derivatives Research

This compound occupies a distinctive position within the extensive research landscape of nicotinamide derivatives, representing a sophisticated structural modification of the parent nicotinamide molecule. Nicotinamide itself functions as an essential component of the coenzyme nicotinamide adenine dinucleotide, with primary significance in the prevention and treatment of nutritional deficiencies. The systematic modification of nicotinamide through the introduction of piperidine substituents has opened new avenues for pharmaceutical research and development.

The field of nicotinamide derivatives has experienced substantial growth, with researchers demonstrating that these compounds possess extensive biological activities including anti-inflammatory properties and antimicrobial activity. Recent investigations have focused on developing green, concise synthesis methodologies for nicotinamide derivatives, utilizing sustainable continuous-flow microreactors catalyzed by enzymes from Candida antarctica. These advances in synthetic methodology have facilitated the preparation of complex derivatives such as this compound with improved efficiency and environmental sustainability.

The structural modifications present in this compound reflect contemporary approaches to molecular design within nicotinamide derivative research. The compound incorporates a piperidine ring system attached to the amide nitrogen of nicotinamide, creating a structure that bridges traditional nicotinamide pharmacology with the expanded chemical space accessible through heterocyclic substitution patterns. This design strategy aligns with current research trends emphasizing the exploration of three-dimensional chemical space through the incorporation of saturated heterocyclic systems.

Table 3. Nicotinamide Derivative Classification and Research Applications

| Derivative Type | Structural Feature | Research Application | Representative Example |

|---|---|---|---|

| Simple alkyl derivatives | Linear alkyl substitution | Basic structure-activity studies | N-methylnicotinamide |

| Aromatic derivatives | Aromatic ring substitution | Enhanced binding affinity | N-benzylnicotinamide |

| Heterocyclic derivatives | Saturated ring incorporation | Three-dimensional pharmacophores | N-(Piperidin-4-yl)nicotinamide |

| Halogenated derivatives | Halogen substitution | Modified electronic properties | 6-chloronicotinamide |

Recent synthetic advances have demonstrated the successful preparation of eighteen different nicotinamide derivatives through enzymatic catalysis, achieving yields ranging from 81.6 to 88.5 percent with significantly reduced reaction times. These developments have particular relevance for compounds such as this compound, as they provide efficient pathways for the preparation of structurally complex nicotinamide analogs with potential pharmaceutical applications.

The research community has increasingly recognized the importance of nicotinamide derivatives in signal amplification applications, with recent studies exploring hyperpolarization techniques for enhanced detection and analysis. N-Benzyl nicotinamide and nicotinic acid hydrazide compounds have demonstrated remarkable signal enhancements reaching approximately 175 and 102 fold respectively, suggesting that structurally related compounds such as this compound may possess similar analytical advantages. These findings position nicotinamide derivatives as valuable tools not only for pharmaceutical research but also for advanced analytical and diagnostic applications.

Properties

IUPAC Name |

N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABGFLNBMSQLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-(Piperidin-4-yl)nicotinamide dihydrochloride typically involves:

- Construction or functionalization of the piperidine ring, especially at the 4-position.

- Introduction of the nicotinamide moiety via amide bond formation.

- Formation of the dihydrochloride salt to obtain the final compound.

Preparation of the Piperidin-4-yl Intermediate

Synthesis of 4-Piperidone Derivatives as Precursors

A common approach starts with 4-piperidone or its protected derivatives, which serve as key intermediates for subsequent functionalization:

Protection and Activation: 4-Piperidone hydrochloride can be converted to N-protected derivatives such as 1-Cbz-4-piperidone by reaction with benzyl chloroformate (CbzCl) in the presence of a base like triethylamine in dichloromethane at 0°C, followed by stirring at room temperature overnight. This step yields a colorless oil that can be purified by silica gel chromatography.

Oxidation and Cyclization: For substituted piperidones, divinyl ketones can be oxidized and cyclized via a manganese dioxide-mediated one-pot oxidation-cyclisation method, yielding N-substituted 4-piperidones in moderate to good yields. This method allows for diversity in substitution patterns on the piperidine ring, which is valuable for tailoring biological activity.

Aza-Michael Addition: The aza-Michael reaction is employed to form the piperidine ring from divinyl ketones and primary amines, providing an atom-efficient route to N-substituted 4-piperidones.

Representative Reaction Conditions for Piperidin-4-one Derivatives

Coupling with Nicotinamide to Form N-(Piperidin-4-yl)nicotinamide

The key step involves amide bond formation between the piperidin-4-yl amine and nicotinic acid derivatives:

Amide Coupling: The piperidin-4-yl amine intermediate is reacted with nicotinic acid or its activated derivatives (e.g., acid chlorides or esters) under standard peptide coupling conditions. Common coupling agents include HATU, EDCI, or DCC in the presence of bases such as triethylamine or DIPEA in solvents like dichloromethane or DMF.

Salt Formation: The free base of N-(piperidin-4-yl)nicotinamide is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal HCl) to afford the dihydrochloride salt, which improves compound stability and solubility.

Detailed Experimental Example

While direct literature on this compound is limited, analogous procedures from closely related compounds provide a reliable synthetic framework:

Analytical Data and Purity Assessment

NMR Spectroscopy: Characteristic proton signals for piperidine ring protons (3.5–4.0 ppm) and amide NH (7–9 ppm) confirm structure. Carbon signals at ~170 ppm indicate amide carbonyl.

Mass Spectrometry: Molecular ion peak consistent with N-(piperidin-4-yl)nicotinamide, with additional peaks for dihydrochloride salt adducts.

IR Spectroscopy: Strong bands near 1650 cm⁻¹ correspond to amide C=O stretch; broad bands around 3000–3500 cm⁻¹ indicate NH and salt formation.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The manganese dioxide-mediated oxidation-cyclisation method provides a versatile and atom-efficient route to diverse N-substituted 4-piperidones, which can be adapted for the piperidin-4-yl intermediate required here.

Protection of the piperidine nitrogen with benzyl chloroformate (Cbz) is a high-yielding and mild method that facilitates subsequent functionalization steps without side reactions.

Amide bond formation using HATU and related coupling agents offers high efficiency and purity, crucial for pharmaceutical-grade compounds.

Formation of the dihydrochloride salt enhances the physicochemical properties, making the compound more suitable for biological assays and formulation.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)nicotinamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the nicotinamide moiety can be modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine or nicotinamide moieties.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Substituted derivatives with new functional groups attached to the piperidine or nicotinamide rings.

Scientific Research Applications

Pharmaceutical Development

N-(Piperidin-4-yl)nicotinamide dihydrochloride has been explored for its pharmacological potential:

- Therapeutic Uses : It shows promise in treating conditions such as cancer and neurodegenerative diseases due to its ability to modulate biological pathways .

- Inhibition of Enzymes : The compound has been investigated for its role as an inhibitor of specific enzymes linked to disease processes, particularly those mediated by prostaglandin D2 (PGD2), which is involved in various allergic and inflammatory conditions .

Biological Research

Research indicates that this compound may interact with biological targets, influencing:

- Cell Signaling Pathways : It may modulate pathways related to inflammation and immune responses.

- Neuropharmacology : Its effects on neuronal pathways suggest potential applications in treating neurological disorders.

Material Science

The compound is utilized in developing new materials due to its chemical reactivity:

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex chemical entities used in various industrial applications.

Case Study 1: Anti-inflammatory Applications

A study highlighted the effectiveness of this compound in reducing inflammation in animal models of allergic rhinitis. The compound demonstrated significant inhibition of PGD2-mediated pathways, suggesting its potential as a treatment for allergic conditions .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could enhance neuronal survival under stress conditions, opening avenues for its use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)nicotinamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Differences

*Note: Molecular formula for the target compound is inferred from analogs.

Functional Group Impact on Bioactivity

- Nitrobenzyl Group (CAS 1233953-10-0) : Electron-withdrawing nitro group may enhance reactivity but reduce bioavailability due to polarity .

- Dihydrochloride Salts : Improve solubility and crystallinity, critical for formulation and in vitro assays, as seen in the target compound and its dimethyl analog .

Biological Activity

N-(Piperidin-4-yl)nicotinamide dihydrochloride (NPN-HCl) is a compound of significant interest in medicinal chemistry due to its structural features, which include a piperidine ring and a nicotinamide moiety. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

NPN-HCl is characterized by the following chemical formula and properties:

- Molecular Formula : CHClNO

- Molecular Weight : 278.18 g/mol

- Appearance : Yellow solid, soluble in water due to its dihydrochloride form.

The presence of the nicotinamide group suggests potential roles in cellular metabolism, particularly in relation to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in metabolic processes.

The biological activity of NPN-HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate enzyme activity involved in metabolic pathways, potentially influencing processes such as:

- NAD+ Biosynthesis : NPN-HCl may affect the activity of nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor for NAD+ synthesis. Inhibition of NAMPT can impair cell growth and has been explored as an anti-cancer strategy .

Biological Activities

Research indicates that NPN-HCl exhibits several biological activities:

- Antiviral Activity : Compounds with similar structural features have demonstrated significant antiviral properties. For instance, derivatives of piperidine have shown improved activity against HIV-1 with low EC50 values, indicating strong potential as antiviral agents .

- Neuroprotective Effects : Nicotinamide derivatives are known for their neuroprotective properties. NPN-HCl could potentially aid in neuroprotection by enhancing NAD+ levels, which are crucial for neuronal health.

- Anticancer Potential : The modulation of NAD+ levels and the inhibition of NAMPT suggest that NPN-HCl may have anticancer properties. Research into related compounds has shown promise in targeting cancer cell metabolism .

Research Findings

Various studies have explored the biological activity of NPN-HCl and related compounds:

Case Studies

- Antiviral Efficacy : A study on piperidine derivatives indicated that certain compounds displayed improved potency against HIV-1 replication, validating the mechanism by which these compounds inhibit reverse transcriptase .

- Neuroprotection : Research on nicotinamide derivatives suggests that they can protect neurons from apoptosis, potentially through mechanisms involving NAD+ enhancement.

- Cancer Therapy : Investigations into NAMPT inhibitors have shown that blocking this enzyme can lead to decreased viability in cancer cells, highlighting the therapeutic potential of compounds like NPN-HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.